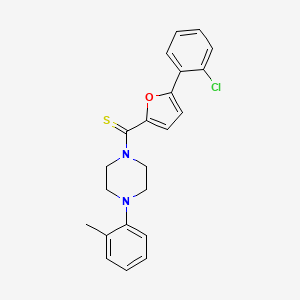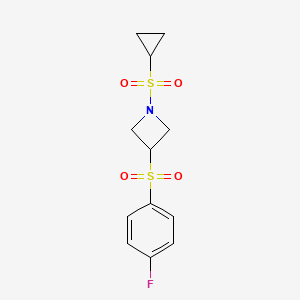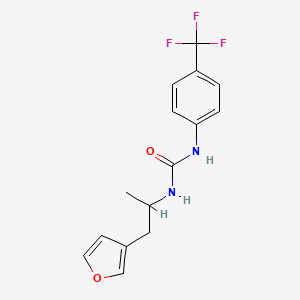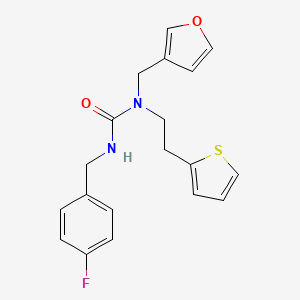
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C22H21ClN2OS and its molecular weight is 396.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformationally Constrained Butyrophenones
Research by Raviña et al. (2000) delved into the synthesis and evaluation of novel conformationally restricted butyrophenones, which are structurally related to the compound of interest. These compounds were assessed for their potential as antipsychotic agents through in vitro assays targeting dopamine and serotonin receptors. The study highlighted the importance of the amine fragment connected to the cyclohexanone structure in determining potency and selectivity, suggesting a pathway for developing effective neuroleptic drugs (Raviña et al., 2000).
Novel Synthesis Approaches for Furan Derivatives
Yin et al. (2008) presented a new method for synthesizing 3-methylthio-substituted furans and related derivatives, starting from readily available aryl methyl ketones. This synthesis route confirms a self-sorting tandem reaction mechanism and provides a versatile approach to creating furan-based compounds with potential applications in various fields, including pharmaceuticals and materials science (Yin et al., 2008).
Anticancer and Antiangiogenic Activities
Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives and evaluated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The compounds, including 2-(5-(4-chlorophenyl)furan-2-yl)methylene derivatives, showed significant reductions in ascites tumor volume and cell number, alongside increased lifespan in EAT-bearing mice. This study underscores the potential of furan-based compounds in cancer therapy (Chandrappa et al., 2010).
Platinum(II) Dithiocarbamate Complexes in Cancer Treatment
Amir et al. (2016) explored heteroleptic platinum(II) dithiocarbamates with furan-based ligands for their anticancer activity. The complexes demonstrated high potency against several cancer cell lines, with their DNA-binding strength and electrostatic interaction playing significant roles in their efficacy. This research highlights the therapeutic potential of furan-containing platinum(II) complexes in cancer treatment (Amir et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)17-7-3-4-8-18(17)23/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZJCALCSVVPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)



![(Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2550858.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
